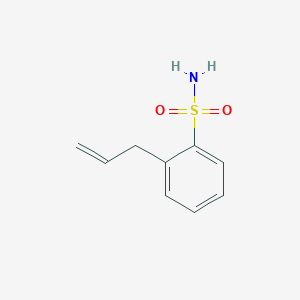
2-Allylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-Allylbenzenesulfonamide exhibit significant anticancer properties. For instance, benzenesulfonamides have been shown to inhibit carbonic anhydrase (CA) IX, an enzyme often overexpressed in tumors. Inhibitors of CA IX can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
- Mechanism of Action : The inhibition of CA IX disrupts the pH regulation within tumors, leading to increased acidity that can trigger cell death pathways such as ferroptosis .
2. Antibacterial Properties
Compounds with a benzenesulfonamide moiety have demonstrated antibacterial activity against various pathogens. The mechanism typically involves the inhibition of bacterial enzymes critical for their survival .
- Case Study : A study explored the antibacterial effects of several benzenesulfonamide derivatives, revealing their potential as effective agents against resistant bacterial strains .
Biochemical Research
1. Enzyme Inhibition Studies
This compound and its analogs are often studied for their ability to inhibit specific enzymes, such as carbonic anhydrases (CAs) and other sulfonamide-sensitive enzymes. These studies are crucial for understanding the biochemical pathways affected by these compounds and their potential therapeutic applications .
- Selectivity : Research has shown that modifications in the sulfonamide structure can increase selectivity towards specific enzyme isoforms, enhancing therapeutic efficacy while minimizing side effects .
Industrial Applications
1. Chemical Synthesis
The unique properties of this compound make it a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, leading to the formation of complex molecules used in pharmaceuticals and agrochemicals.
- Synthetic Pathways : Various synthetic routes have been developed to obtain this compound from readily available starting materials, facilitating its use in industrial applications .
Research Findings Summary Table
Eigenschaften
CAS-Nummer |
291514-04-0 |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
2-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C9H11NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h2-4,6-7H,1,5H2,(H2,10,11,12) |
InChI-Schlüssel |
CDSXALZRBQNWAX-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1S(=O)(=O)N |
Kanonische SMILES |
C=CCC1=CC=CC=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















